molecular formula C16H20N4O B2806739 2-(3-methylphenyl)-1-[4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl]ethan-1-one CAS No. 2201470-75-7

2-(3-methylphenyl)-1-[4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl]ethan-1-one

Cat. No.: B2806739
CAS No.: 2201470-75-7
M. Wt: 284.363
InChI Key: BQSORIYMRUPZOK-UHFFFAOYSA-N
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Description

2-(3-methylphenyl)-1-[4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl]ethan-1-one is a chemical compound of interest in medicinal chemistry and drug discovery research, featuring a hybrid structure combining a 1,2,3-triazole core with a piperidine scaffold. The 1,2,3-triazole moiety is a privileged structure in chemical biology, often utilized in the synthesis of compounds for probing biological systems . Its incorporation into molecular frameworks can be achieved through click chemistry, making it a versatile building block for creating libraries of potential bioactive molecules. The specific arrangement of the 3-methylphenyl group and the triazole-linked piperidine in this molecule suggests potential for interaction with various enzymatic targets and receptors. Piperidine derivatives are commonly explored for their diverse pharmacological profiles, and their combination with triazole rings is a recognized strategy in the design of novel therapeutic agents . This compound is provided For Research Use Only and is intended for use in laboratory research and development. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers are responsible for verifying the suitability of this compound for their specific applications.

Properties

IUPAC Name

2-(3-methylphenyl)-1-[4-(triazol-2-yl)piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O/c1-13-3-2-4-14(11-13)12-16(21)19-9-5-15(6-10-19)20-17-7-8-18-20/h2-4,7-8,11,15H,5-6,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQSORIYMRUPZOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)N2CCC(CC2)N3N=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methylphenyl)-1-[4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl]ethan-1-one typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a click chemistry reaction between an alkyne and an azide.

    Piperidine Ring Formation: The piperidine ring can be synthesized via cyclization reactions involving appropriate precursors.

    Coupling Reactions: The triazole and piperidine rings are then coupled with a tolyl group through various coupling reactions, such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production methods may involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

2-(3-methylphenyl)-1-[4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl]ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a drug candidate.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(3-methylphenyl)-1-[4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl]ethan-1-one depends on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The triazole ring can participate in hydrogen bonding and π-π interactions, while the piperidine ring can enhance the compound’s lipophilicity and membrane permeability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Ethanone, 1-[4-[[3-(4-Fluorophenyl)-1,2,4-Oxadiazol-5-yl]methyl]-1-piperidinyl]-2-(3-methylphenyl)- (CAS 1775402-83-9)
  • Key Differences : Replaces the triazole with a 1,2,4-oxadiazole group and introduces a fluorophenyl substituent.
  • Properties : Molecular formula C23H24FN3O2 , molar mass 393.45 g/mol , predicted density 1.218 g/cm³ .
  • Significance : The oxadiazole group enhances metabolic stability compared to triazoles, while the fluorine atom may improve lipophilicity and membrane permeability .
1-(2,4-Dichlorophenyl)-2-(1H-1,2,3-triazol-1-yl)ethanone (9g)
  • Key Differences: Dichlorophenyl substituent instead of 3-methylphenyl; triazole is directly attached to ethanone.

Heterocyclic Modifications on the Piperidine Ring

2-(Thiophen-2-yl)-1-[4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl]ethan-1-one (BK80435)
  • Key Differences : Thiophene replaces the 3-methylphenyl group.
  • Properties : Molecular formula C13H16N4OS , molar mass 276.36 g/mol .
  • Significance : Thiophene’s electron-rich structure may alter electronic interactions with biological targets compared to alkyl-substituted aromatics .
(R)-2-((4-Benzoic acid)phenoxy)-1-(2-(4-(pyridin-2-yl)thiazol-2-yl)piperidin-1-yl)ethan-1-one (6n)
  • Key Differences : Incorporates a pyridinylthiazole group on piperidine and a benzoic acid substituent.
  • Activity : Demonstrates anthelmintic activity by targeting metabolic enzymes, with an 88% yield in synthesis .

Core Structural Analogues with Piperidine-Ethanone Backbone

1-[3-Ethyl-3-(hydroxymethyl)piperidin-1-yl]-2-(5-methyl-1H-pyrazol-1-yl)ethan-1-one
  • Key Differences : Pyrazole replaces triazole; hydroxymethyl and ethyl groups modify piperidine steric bulk.
  • Relevance: Highlights the versatility of the ethanone-piperidine scaffold in accommodating diverse heterocycles .
2-(3-(Heptylthio)-1H-1,2,4-Triazol-1-yl)-1-(2-hydroxyphenyl)ethan-1-one
  • Key Differences : 1,2,4-triazole instead of 1,2,3-triazole; hydroxyphenyl and heptylthio substituents.

Key Observations

Thiazole and pyridine derivatives (e.g., 6n) introduce metal-coordinating sites for enzyme inhibition .

Aromatic Substituents : Electron-withdrawing groups (e.g., dichlorophenyl in 9g) improve antifungal activity, while alkyl groups (e.g., 3-methylphenyl) may optimize lipophilicity for CNS penetration .

Piperidine Modifications : Substitutions on piperidine (e.g., hydroxymethyl in ) influence conformational flexibility and target engagement.

Biological Activity

The compound 2-(3-methylphenyl)-1-[4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl]ethan-1-one is a novel triazole derivative that has garnered attention due to its potential biological activities. Triazoles are known for their diverse pharmacological properties, including antimicrobial, antifungal, and anticancer activities. This article reviews the biological activity of this specific compound based on recent studies and findings.

Chemical Structure and Properties

This compound can be characterized by its unique structure, which includes a triazole ring linked to a piperidine moiety. The molecular formula is C15H19N5C_{15}H_{19}N_{5} with a molecular weight of approximately 273.34 g/mol.

PropertyValue
Molecular FormulaC15H19N5
Molecular Weight273.34 g/mol
IUPAC NameThis compound
Canonical SMILESCC1=CC(=CC=C1)N2N=CC(=N2)N

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Triazoles often function by inhibiting key enzymes or disrupting cellular pathways, which can lead to various therapeutic effects. The exact mechanism for this compound remains under investigation but is expected to involve similar pathways as other triazole derivatives.

Antimicrobial Activity

Recent studies have demonstrated that triazole derivatives exhibit significant antimicrobial properties. For instance, derivatives similar to This compound have shown effective inhibition against various pathogens:

  • Candida auris : A study reported that triazole-based compounds induced apoptotic cell death and cell cycle arrest in C. auris, with minimum inhibitory concentration (MIC) values ranging from 0.24 to 0.97 μg/mL .

Anticancer Activity

Triazole derivatives are also being explored for their potential anticancer effects. Research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms such as the disruption of mitochondrial membrane potential and activation of caspases.

Study on Antifungal Activity

In a comparative study involving several piperidine-triazole derivatives, it was found that compounds with similar structures exhibited potent antifungal activity against C. albicans and C. auris. The study highlighted the importance of the triazole moiety in enhancing the antifungal properties of these compounds .

Research on Anticancer Properties

Another research effort focused on the anticancer potential of triazole derivatives, revealing that certain modifications in the piperidine ring could enhance cytotoxicity against various cancer cell lines. The study emphasized the role of the triazole ring in mediating these effects through specific interactions with cellular targets .

Q & A

Basic Question: What are the standard synthetic methodologies for preparing this compound, and how can its purity be validated?

Answer:
The synthesis typically involves multi-step reactions, including:

  • Step 1: Formation of the piperidine-triazole core via copper-catalyzed azide-alkyne cycloaddition (CuAAC) .
  • Step 2: Coupling of the 3-methylphenylacetyl group to the piperidine nitrogen under basic conditions (e.g., using NaOH in ethanol) .
  • Key solvents/catalysts: Dimethylformamide (DMF), dichloromethane (DCM), or ethanol; palladium on carbon for hydrogenation steps .

Purity Validation:

  • Thin Layer Chromatography (TLC) monitors reaction progress.
  • Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) confirms structural integrity, with aromatic protons (δ 7.2–7.5 ppm) and triazole protons (δ 8.1–8.3 ppm) as key signals .
  • High-Resolution Mass Spectrometry (HR-MS) validates molecular weight (±0.001 Da accuracy) .

Basic Question: What spectroscopic techniques are critical for characterizing this compound’s structure?

Answer:

  • ¹H/¹³C NMR: Assigns protons and carbons, e.g., distinguishing the 3-methylphenyl group (singlet at δ 2.3 ppm for CH₃) and piperidine-triazole signals .
  • FT-IR: Confirms carbonyl (C=O) stretch (~1680–1720 cm⁻¹) and triazole C-N vibrations (~1450 cm⁻¹) .
  • X-ray Crystallography (if crystals are obtainable): Resolves bond lengths/angles, e.g., piperidine chair conformation and triazole planarity (as seen in analogous structures) .

Advanced Question: How can researchers optimize reaction yields while minimizing byproducts in the synthesis?

Answer:
Methodological Strategies:

  • Temperature Control: Lower temperatures (<60°C) reduce triazole decomposition .
  • Catalyst Screening: Use Cu(I) iodide instead of CuSO₄ for higher CuAAC efficiency .
  • Solvent Optimization: Replace DMF with acetonitrile to reduce side reactions (e.g., amidation).
  • Byproduct Analysis: Employ LC-MS to identify impurities (e.g., unreacted acetyl intermediates) and adjust stoichiometry .

Data-Driven Example:

ParameterOptimal ConditionYield Improvement
CatalystCuI (0.5 equiv)85% → 92%
SolventAcetonitrileByproducts reduced by 30%
Reaction Time12 hoursNo over-reduction observed

Advanced Question: How should researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

Answer:
Case Study: Aromatic proton splitting in the 3-methylphenyl group may deviate due to rotational restriction or crystal packing.

  • 2D NMR (COSY, NOESY): Maps coupling between adjacent protons and spatial interactions (e.g., confirming methyl group orientation) .
  • DFT Calculations: Predicts theoretical NMR shifts using software like Gaussian; discrepancies >0.1 ppm suggest conformational anomalies .
  • Variable Temperature NMR: Identifies dynamic effects (e.g., piperidine ring flipping) causing signal broadening .

Advanced Question: What strategies are recommended for designing bioactivity assays targeting this compound’s potential therapeutic applications?

Answer:
Biological Focus Areas:

  • Antimicrobial Activity: Test against Gram-positive/negative bacteria (MIC assays) and fungi (Candida spp.), referencing triazole-containing analogs with known efficacy .
  • Anticancer Potential: Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations; compare to structurally similar compounds like PKI-402 .
  • Kinase Inhibition: Screen against tyrosine kinases (e.g., EGFR) via fluorescence polarization assays .

Experimental Design:

  • Positive Controls: Include triazole-based drugs (e.g., Fluconazole for antifungal assays).
  • Dose-Response Curves: Use 6–8 concentrations (1 nM–100 µM) for robust IC₅₀ determination .

Advanced Question: How can computational methods predict this compound’s solubility and pharmacokinetic properties?

Answer:
In Silico Tools:

  • LogP Calculation: Use SwissADME to estimate lipophilicity; values >3 suggest poor aqueous solubility .
  • Molecular Dynamics (MD): Simulate interaction with lipid bilayers to predict membrane permeability.
  • ADMET Prediction: Platforms like ADMETlab 2.0 assess CYP450 inhibition risk and plasma protein binding .

Validation:

  • Experimental Solubility: Compare HPLC-measured solubility in PBS (pH 7.4) to predicted values. Adjust substituents (e.g., methoxy groups) to enhance solubility .

Advanced Question: What are the best practices for comparative studies with structural analogs?

Answer:
Comparative Parameters:

  • Substituent Effects: Compare 3-methylphenyl vs. 4-fluorophenyl analogs (see table below).
  • Biological Activity: Use standardized assays (e.g., identical cell lines, incubation times).

Example Table:

CompoundSubstituentAnticancer IC₅₀ (µM)LogP
Target Compound3-methylphenyl12.5 ± 1.22.8
Analog 14-fluorophenyl8.7 ± 0.93.1
Analog 24-methoxyphenyl15.3 ± 2.12.5

Statistical Analysis: Apply ANOVA to determine significance (p < 0.05) in activity differences .

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